Cas no 1465385-56-1 (4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile)

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(THIOLANE-2-CARBONYL)MORPHOLINE-3-CARBONITRILE
- EN300-26680125
- 1465385-56-1
- AKOS016959007
- Z1333768511
- 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
-
- インチ: 1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2
- InChIKey: DTWGKYKANAMRRB-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C(N1CCOCC1C#N)=O
計算された属性
- せいみつぶんしりょう: 226.07759887g/mol
- どういたいしつりょう: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680125-0.5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26680125-10g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 10g |
$4545.0 | 2023-11-13 | |
Enamine | EN300-26680125-0.1g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26680125-1.0g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26680125-0.05g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26680125-0.25g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-26680125-1g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 1g |
$1057.0 | 2023-11-13 | |
Enamine | EN300-26680125-2.5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-26680125-5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 5g |
$3065.0 | 2023-11-13 | |
Enamine | EN300-26680125-10.0g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 |
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 関連文献
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
3. Book reviews
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrileに関する追加情報
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile (CAS No. 1465385-56-1): A Versatile Scaffold in Modern Medicinal Chemistry
The compound 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile (CAS No. 1465385-56-1) represents a structurally unique and synthetically accessible scaffold with emerging significance in the development of bioactive molecules. Its core structure integrates a thiolane ring, a morpholine ring, and a cyanide functional group, all of which contribute to its potential as a pharmacophore in diverse therapeutic applications. The thiolane moiety, a five-membered heterocycle containing sulfur, is known for its ability to mimic thiol functionalities while enhancing metabolic stability—a critical feature in drug design for targeting redox-sensitive pathways. Meanwhile, the morpholine ring, a nitrogen-containing heterocycle, is widely utilized in pharmaceuticals to improve solubility, membrane permeability, and hydrogen bonding capacity. The carbonitrile group further modulates electronic properties and reactivity, enabling tailored interactions with biological targets.
Recent advancements in medicinal chemistry highlight the strategic importance of thiolane-based compounds as scaffolds for enzyme inhibitors and receptor modulators. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that thiolane derivatives exhibit potent activity against serine proteases and cysteine proteases, enzymes implicated in inflammatory diseases and cancer progression. The 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile framework may leverage these properties by combining the structural rigidity of the thiolane ring with the hydrogen-bonding capabilities of morpholine. This dual functionality could enhance binding affinity to active sites requiring both hydrophobic and polar interactions.
The synthesis of CAS No. 1465385-56-1 involves multi-step organic reactions that emphasize modular construction. A typical route begins with the alkylation of morpholine derivatives to introduce the thiolane carbonyl moiety, followed by nitrile formation via cyanation reactions under controlled conditions. This synthetic flexibility aligns with modern drug discovery practices that prioritize rapid scaffold diversification through combinatorial chemistry or parallel synthesis techniques. Researchers at leading pharmaceutical institutions have reported similar strategies for generating libraries of morpholine-thiolane hybrids, underscoring their adaptability for high-throughput screening campaigns.
In terms of biological activity, preliminary studies on analogs of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile suggest potential applications in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier—a challenge for many therapeutics—has been linked to its lipophilic balance and molecular weight profile (<700 Da). For example, a 2024 preprint from *ACS Chemical Neuroscience* describes how similar nitrile-containing morpholines inhibit α-synuclein aggregation, a hallmark pathology in Parkinson’s disease. While direct data on CAS No. 1465385-56-1 remains limited, its structural parallels with these bioactive compounds position it as a promising candidate for further investigation.
From an industrial perspective, the compound's chemical stability under physiological conditions is another asset for pharmaceutical development. The carbonitrile group, though often associated with toxicity concerns when present as isocyanates or cyanides, is here integrated into an aromatic or conjugated system that mitigates such risks while preserving reactivity toward nucleophilic attack—a property exploited in prodrug design strategies. Additionally, computational modeling studies using molecular docking algorithms have predicted favorable binding modes for this scaffold against kinases and G-protein-coupled receptors (GPCRs), two major target classes in current drug pipelines.
Looking ahead, ongoing research into thiolane-morpholine hybrids aims to optimize their pharmacokinetic profiles through subtle modifications such as methylation or halogenation at peripheral positions. These efforts are part of broader trends toward precision medicine approaches where small molecule scaffolds are engineered to achieve isoform-specific selectivity or tissue-targeted delivery mechanisms. Collaborations between academic laboratories and biotechnology firms are actively exploring how compounds like CAS No. 1465385-56-1 might bridge gaps between traditional small-molecule drugs and biologics like monoclonal antibodies.
Environmental sustainability considerations also play a role in the production processes for this compound class. Green chemistry initiatives have led to solvent-free syntheses utilizing solid-supported reagents or microwave-assisted protocols that reduce energy consumption by up to 40% compared to conventional methods reported before 2020 standards were established by IUPAC guidelines on sustainable chemical manufacturing practices.
In conclusion, while still relatively understudied compared to more established pharmacophores like benzodiazepines or pyridines, 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile (CAS No. 1465385-56-1) embodies several advantageous features that make it an attractive focus area within contemporary medicinal chemistry research programs targeting complex disease mechanisms requiring multi-target engagement strategies.
1465385-56-1 (4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile) 関連製品
- 106851-31-4(6-phenyl-1h-indole)
- 1697433-05-8(2-(2-bromo-4-fluorophenyl)propanal)
- 1333253-23-8(8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride)
- 3514-74-7(6,12-dibromo-1,4-dioxaspiro[4.7]dodecane)
- 1805133-19-0(Ethyl 2-bromo-4-bromomethyl-3-cyanobenzoate)
- 899994-29-7(4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)
- 54397-84-1(12(S)-HHTrE)
- 2229379-20-6(3-(Aminomethyl)-3-(2-ethynylphenyl)cyclobutan-1-ol)
- 1685245-63-9(4-(2,3-dichlorophenyl)but-3-en-2-one)
- 1806743-57-6(Ethyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)




